molecular formula C22H19ClN2O4S B2540366 3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide CAS No. 922137-15-3

3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B2540366
CAS No.: 922137-15-3
M. Wt: 442.91
InChI Key: CDJZOPATXSSUQD-UHFFFAOYSA-N
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Description

3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H19ClN2O4S and its molecular weight is 442.91. The purity is usually 95%.
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Biological Activity

3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide is a compound with a complex molecular structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22H19ClN2O4S
Molecular Weight442.91 g/mol
LogP4.9141
Polar Surface Area45.653 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act as an inhibitor of specific receptors or enzymes involved in critical signaling pathways. For instance, compounds structurally related to this molecule have shown selective inhibition of the dopamine D2 receptor, which plays a significant role in neurological functions and disorders .

Biological Activity and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antitumor Activity : Research indicates that derivatives of dibenzo[b,f][1,4]oxazepine exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures inhibited tumor cell proliferation by inducing apoptosis .
  • Neuroprotective Effects : Some studies suggest that oxazepine derivatives may provide neuroprotective effects by modulating neurotransmitter systems. This could be particularly relevant in the context of neurodegenerative diseases .
  • Antimicrobial Properties : Preliminary investigations have shown that related sulfonamide compounds possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating a potential application in treating infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameBiological Activity
3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin)Selective D2 receptor inhibition
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine)Antitumor and antimicrobial properties

Properties

IUPAC Name

3-chloro-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4S/c1-3-25-19-6-4-5-7-21(19)29-20-11-9-15(12-17(20)22(25)26)24-30(27,28)16-10-8-14(2)18(23)13-16/h4-13,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJZOPATXSSUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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